Sodium 2-mercaptobenzothiazole
Overview
Description
Sodium 2-mercaptobenzothiazole is an organosulfur compound with the molecular formula C7H4NNaS2. It is widely used in various industrial applications, particularly in the rubber industry as a vulcanization accelerator. This compound is known for its ability to form stable complexes with metals, making it useful in corrosion inhibition and metal ion detection.
Synthetic Routes and Reaction Conditions:
- this compound can be synthesized by reacting 2-aminothiophenol with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds as follows:
Traditional Synthesis: C6H4(NH2)SH+CS2+NaOH→C6H4(NH)SC=SNa+H2S
Industrial Production: The industrial production involves the high-temperature reaction of aniline, carbon disulfide, and sulfur. The reaction is carried out at temperatures between 200 to 280°C and pressures of 5.0 to 8.0 MPa. The product is then dissolved in sodium hydroxide solution, and insoluble substances are removed.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form disulfides.
Reduction: It can be reduced to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the mercapto group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride can be used for reduction reactions.
Substitution: Alkyl halides are often used in substitution reactions.
Major Products:
Oxidation: Disulfides.
Reduction: Thiol derivatives.
Substitution: Alkylated benzothiazole derivatives.
Mechanism of Action
Target of Action
Sodium 2-mercaptobenzothiazole primarily targets several enzymes, including acyl coenzyme A cholesterol acyltransferase , monoamine oxidase , heat shock protein 90 , cathepsin D , and c-Jun N-terminal kinases . These enzymes play crucial roles in various biological processes, such as lipid metabolism, neurotransmitter degradation, stress response, protein degradation, and cell signaling, respectively.
Mode of Action
This compound acts as a mechanism-based inhibitor of its target enzymes . This means it forms a covalent bond with the enzyme, which changes the enzyme’s structure and inhibits its activity. The inhibition of these enzymes can lead to alterations in the associated biochemical pathways.
Biochemical Pathways
The inhibition of the target enzymes by this compound affects multiple biochemical pathways. For instance, the inhibition of acyl coenzyme A cholesterol acyltransferase can impact lipid metabolism, while the inhibition of monoamine oxidase can affect neurotransmitter levels in the brain. Similarly, the inhibition of heat shock protein 90 can influence the stress response of cells, and the inhibition of cathepsin D and c-Jun N-terminal kinases can alter protein degradation and cell signaling pathways, respectively .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its inhibitory effects on its target enzymes. By inhibiting these enzymes, this compound can potentially alter various biological processes, such as lipid metabolism, neurotransmitter degradation, stress response, protein degradation, and cell signaling .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH can affect the compound’s ionization state, which can influence its absorption and distribution. Additionally, the presence of other substances, such as food or other drugs, can affect the compound’s metabolism and excretion . .
Biochemical Analysis
Biochemical Properties
Sodium 2-mercaptobenzothiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been identified as a potent mechanism-based inhibitor of several enzymes, including acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, heat shock protein 90, cathepsin D, and c-Jun N-terminal kinases . These interactions are primarily due to the compound’s ability to form stable complexes with the active sites of these enzymes, thereby inhibiting their activity.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to inhibit the activity of heat shock protein 90, which plays a crucial role in protein folding and stabilization . This inhibition can lead to the destabilization of client proteins and subsequent effects on cell function. Additionally, this compound has been associated with changes in gene expression, particularly in pathways related to stress response and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can form covalent bonds with the active sites of enzymes, leading to their inhibition. For example, its interaction with monoamine oxidase involves the formation of a stable complex that prevents the enzyme from catalyzing the oxidation of monoamines . This mechanism of action is crucial for its inhibitory effects on enzyme activity and subsequent cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time when exposed to oxidizing agents or acidic environments . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as antimicrobial and antifungal activities . At high doses, it can cause toxic or adverse effects. For instance, studies have reported an increase in the incidence of tumors in rats and mice exposed to high doses of this compound . These findings highlight the importance of dosage considerations in evaluating the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its interactions with enzymes. It can inhibit the activity of enzymes such as acyl coenzyme A cholesterol acyltransferase and monoamine oxidase, thereby affecting metabolic flux and metabolite levels . These interactions can lead to changes in the concentrations of key metabolites and influence overall metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form stable complexes with proteins facilitates its transport and localization within specific cellular compartments . This distribution is crucial for its biochemical activity and effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . For example, its interaction with heat shock protein 90 can lead to its localization within the endoplasmic reticulum, affecting protein folding and stabilization processes.
Scientific Research Applications
Sodium 2-mercaptobenzothiazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Mercaptobenzothiazole: The parent compound, which lacks the sodium ion.
2-Aminobenzothiazole: Similar structure but with an amino group instead of a mercapto group.
Benzothiazole: The core structure without any substituents.
Uniqueness: Sodium 2-mercaptobenzothiazole is unique due to its enhanced solubility in water compared to its parent compound, 2-mercaptobenzothiazole. This makes it more suitable for applications requiring aqueous solutions, such as corrosion inhibition and metal ion detection .
Properties
IUPAC Name |
sodium;1,3-benzothiazole-2-thiolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS2.Na/c9-7-8-5-3-1-2-4-6(5)10-7;/h1-4H,(H,8,9);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDHWMAJBNWALQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)[S-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaC7H4NS2, C7H4NNaS2 | |
Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |
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Related CAS |
149-30-4 (Parent) | |
Record name | Sodium 2-mercaptobenzothiazole | |
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DSSTOX Substance ID |
DTXSID1026035 | |
Record name | Sodium 2-mercaptobenzothiolate | |
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Molecular Weight |
189.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium 2-mercaptobenzothiazol solution appears as an amber liquid with an odor of old rubber. A 50% aqueous solution. Denser than water. (USCG, 1999), Liquid; Pellets or Large Crystals, 50% aqueous solution: Light amber liquid; [HSDB] Light yellow crystalline powder with a stench; [MSDSonline] | |
Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |
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Record name | 2(3H)-Benzothiazolethione, sodium salt (1:1) | |
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Record name | Sodium 2-mercaptobenzothiazole | |
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Boiling Point |
217 °F at 760 mmHg (NTP, 1992) | |
Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Sol in water. | |
Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |
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Record name | SODIUM 2-MERCAPTOBENZOTHIAZOLE | |
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Density |
1.25 to 1.28 at 77 °F (NTP, 1992), DENSITY 10.5 LB/GAL (50% AQ SOLN) | |
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Record name | SODIUM 2-MERCAPTOBENZOTHIAZOLE | |
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Vapor Pressure |
24 mmHg at 77 °F (NTP, 1992), Presumably extremely low, /however/, in the presence of moisture the salt will hydrolyze to give mercaptobenzothiazole which will have a higher, but still very low vapor pressure. | |
Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |
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Mechanism of Action |
In in vitro studies mercaptobenzothiazole (MBT) (5x10-6 M) inhibited dopamine-beta-hydroxylase (an enzyme involved in the synthesis of norepinephrine) activity by 47%. In in vivo studies MBT (200 mg/kg, ip) lowered norepinephrine levels of mouse brain by 40% at 1 hr after injection; possibly by chelation of cupric ions necessary for dopamine-beta-hydroxylase activity./Mercaptobenzothiazole/ | |
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Color/Form |
LIGHT-AMBER LIQUID /50% AQUEOUS SOLN/ | |
CAS No. |
2492-26-4, 26249-01-4 | |
Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |
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Record name | Sodium 2-mercaptobenzothiazole | |
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Record name | 2(3H)-Benzothiazolethione, sodium salt (1:1) | |
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Record name | Sodium benzothiazol-2-yl sulphide | |
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Record name | Sodium 1,3-benzothiazole-2-thiolate | |
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Record name | SODIUM 2-MERCAPTOBENZOTHIAZOLE | |
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Melting Point |
21 °F (NTP, 1992) | |
Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism by which Sodium 2-Mercaptobenzothiazole inhibits microbial growth?
A: While this compound is recognized for its biocidal properties [], the exact mechanism of action against microorganisms is not fully elucidated in the provided research papers. Further studies are needed to determine the specific biochemical pathways affected by this compound.
Q2: Can this compound be used to protect aluminum alloys from pitting corrosion, and if so, how does it work?
A: Yes, research indicates that this compound effectively inhibits pitting corrosion in aluminum alloys []. It functions by:
Q3: How does this compound interact with chalcopyrite mineral surfaces?
A: Surprisingly, X-ray Photoelectron Spectroscopy (XPS) analysis revealed that this compound does not show significant adsorption onto the chalcopyrite mineral surface []. This suggests a lack of strong chemical interaction between the compound and this specific mineral, unlike the related chelating agent O-isopropyl N-ethyl thionocarbamate (TC).
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula for this compound is C₇H₄NS₂Na, and its molecular weight is 189.23 g/mol.
Q5: Are there any known stability concerns associated with this compound?
A: While the provided research does not delve into specific stability issues, one study [] mentions that this compound's growth inhibition effect on Escherichia coli decreases proportionally with the amount of ozone consumed. This suggests potential degradation or alteration of the compound upon reaction with ozone, which could impact its stability and efficacy under certain conditions.
Q6: Has this compound been investigated for use in antifreeze solutions, and what are the potential benefits?
A: Yes, this compound has been explored as a component in engine antifreeze solutions [, ]. Its inclusion is aimed at providing corrosion inhibition properties, contributing to the long-term protection of metallic components within the engine cooling system.
Q7: Can you describe a specific instance where this compound is used in combination with another compound for a specific application?
A: In the context of preserving stored wood chips, this compound is effectively used in conjunction with potassium N-methyl, N-hydroxymethyldithiocarbamate []. This combination, applied as an aqueous solution, demonstrates significant success in preventing:
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